tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
Overview
Description
tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate is a halogenated heterocyclic compound with the empirical formula C13H17IN2O3 and a molecular weight of 376.19 g/mol . This compound is notable for its unique structure, which includes an iodine atom and a pyrano[3,2-b]pyridine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate typically involves multiple stepsThe reaction conditions often require the use of reagents such as iodine and tert-butyl chloroformate, under controlled temperatures and pH levels . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may produce a corresponding pyridine N-oxide.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyrano[3,2-b]pyridine moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate can be compared with other halogenated heterocycles, such as:
- tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
- tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate
These compounds share similar structural features but differ in their halogen atoms and specific functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl N-(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-9-7-10(14)15-8-5-4-6-18-11(8)9/h7H,4-6H2,1-3H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOYFYVLFOCVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC2=C1OCCC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120216 | |
Record name | Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-06-0 | |
Record name | Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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